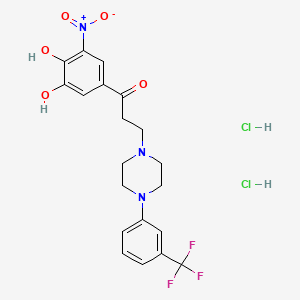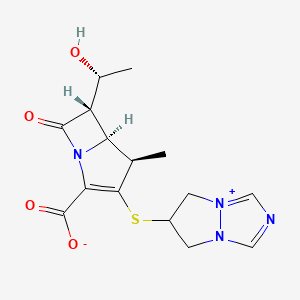
Ameltolide
概要
説明
アメルトリドは、化学的には4-アミノ-N-(2,6-ジメチルフェニル)ベンズアミドとして知られており、実験的な抗てんかん薬です。 動物モデルにおいて発作を抑制する効果を示しており、治療用量での無毒性プロファイルが注目されています .
作用機序
アメルトリドが抗てんかん効果を発揮する正確なメカニズムは完全に解明されていません。脳内のイオンチャネルと神経伝達物質系の調節に関与すると考えられています。 アメルトリドは、ガンマアミノ酪酸(GABA)の抑制効果を高めたり、興奮性神経伝達を阻害したりすることで、神経活動を安定させ、発作を防ぐ可能性があります .
類似の化合物との比較
アメルトリドは、次のような他の抗てんかん薬と比較することができます。
フェニトイン: 神経膜を安定させる広く使用されている抗てんかん薬。
カルバマゼピン: シナプス伝達を減少させる別の抗てんかん薬。
バルプロ酸: 広域スペクトルの抗てんかん活性で知られています。
独自性
アメルトリドは、4-アミノベンズアミド誘導体としての化学構造がユニークであり、他の抗てんかん薬と比較して異なる薬理学的特性を付与する可能性があります。 動物モデルにおける無毒性プロファイルと有効性は、さらなる開発のための有望な候補となっています .
生化学分析
Biochemical Properties
Ameltolide shares a common mode of action with phenytoin and carbamazepine, involving interaction with central voltage-dependent sodium channels . This interaction is crucial for its anticonvulsant properties .
Molecular Mechanism
This compound’s mechanism of action involves blocking Sodium channel alpha subunits (SCNA) . This blocking action is thought to inhibit the rapid, repetitive firing of neurons, thereby preventing the spread of seizure activity within the brain .
Temporal Effects in Laboratory Settings
It is known that this compound is effective at inhibiting seizures in animal models
Dosage Effects in Animal Models
In animal models, this compound has been shown to be non-toxic at dosing levels and no undesirable side effects are attributable to its application . The specific effects of varying dosages of this compound in animal models have not been extensively studied.
Metabolic Pathways
As a sodium channel blocker, it likely interacts with enzymes and cofactors involved in neuronal signaling
Transport and Distribution
Given its role as a sodium channel blocker, it is likely that it is transported to and concentrated in areas of the brain where these channels are abundant .
Subcellular Localization
As a sodium channel blocker, it is likely localized to the cell membrane where these channels are located
準備方法
合成経路と反応条件
アメルトリドの合成は、通常、4-アミノ安息香酸と2,6-ジメチルアニリンの反応を伴います。このプロセスは以下のように要約することができます。
ベンズアミドの形成: 4-アミノ安息香酸は、まずチオニルクロリドを使用して酸クロリドに変換されます。
アミド化: 酸クロリドは次に、ピリジンなどの塩基の存在下で2,6-ジメチルアニリンと反応して、目的のベンズアミド誘導体を形成します。
反応条件は一般的に、酸化などの副反応を防ぐために、中程度の温度と不活性雰囲気を必要とします。
工業的生産方法
アメルトリドの工業生産は、同様の合成経路に従う可能性がありますが、規模が大きく、連続フロー反応器を使用して品質と収量の一貫性を確保します。試薬の添加と製品の分離のための自動システムを使用することで、効率と安全性が向上します。
化学反応の分析
反応の種類
アメルトリドは、次のようないくつかの種類の化学反応を起こす可能性があります。
酸化: アミノ基は、ニトロソまたはニトロ誘導体を形成するために酸化される可能性があります。
還元: ベンズアミドのカルボニル基は、アミンを形成するために還元される可能性があります。
置換: 芳香族環は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を酸性条件下で使用する。
還元: 炭素上のパラジウムを使用した触媒的水素化または水素化アルミニウムリチウムを使用した化学的還元。
置換: 制御された温度で、臭素またはニトロ化混合物などの求電子試薬。
主な生成物
酸化: ニトロソまたはニトロ誘導体の形成。
還元: 1級または2級アミンの形成。
置換: ハロゲン化またはニトロ化された芳香族化合物。
科学研究の応用
アメルトリドは、主に抗てんかん薬としての性質について研究されてきました。以下の分野で有望視されています。
化学: 抗てんかん活性に対する構造修飾の影響を研究するためのモデル化合物として使用されています。
生物学: 神経活動と発作抑制に対する影響が調査されています。
医学: てんかんやその他の発作性疾患に対する潜在的な治療薬。
産業: 神経疾患を標的にした新しい医薬品の開発に役立つ可能性があります。
科学的研究の応用
Ameltolide has been primarily studied for its anticonvulsant properties. It has shown promise in the following areas:
Chemistry: Used as a model compound to study the effects of structural modifications on anticonvulsant activity.
Biology: Investigated for its effects on neuronal activity and seizure inhibition.
Medicine: Potential therapeutic agent for epilepsy and other seizure disorders.
Industry: Could be used in the development of new pharmaceuticals targeting neurological conditions.
類似化合物との比較
Ameltolide can be compared with other anticonvulsant agents such as:
Phenytoin: A widely used anticonvulsant that stabilizes neuronal membranes.
Carbamazepine: Another anticonvulsant that reduces synaptic transmission.
Valproate: Known for its broad-spectrum anticonvulsant activity.
Uniqueness
This compound is unique in its chemical structure as a 4-aminobenzamide derivative, which may confer distinct pharmacological properties compared to other anticonvulsants. Its non-toxic profile and effectiveness in animal models make it a promising candidate for further development .
特性
IUPAC Name |
4-amino-N-(2,6-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-11(2)14(10)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIWGOAXOBPQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052860 | |
| Record name | Ameltolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787-93-9 | |
| Record name | Ameltolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ameltolide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ameltolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-N-(2,6-dimethylphenyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMELTOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83240ZOVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ameltolide is believed to exert its anticonvulsant effects primarily through interaction with neuronal voltage-dependent sodium channels. [, , ] This interaction is thought to inhibit the excessive or repetitive firing of neurons, thereby suppressing seizure activity.
A: Research suggests that the primary metabolites of this compound, namely the N-acetyl metabolite (4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide) and the hydroxy metabolite (4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide), possess significantly lower anticonvulsant potency compared to the parent drug. [, , ]
A: While the primary mechanism involves sodium channels, studies show that co-administration of this compound with the selective serotonin reuptake inhibitor fluoxetine enhances its anticonvulsant effects. [, ] This suggests a potential interplay between this compound and serotonergic pathways.
ANone: The molecular formula of this compound is C15H16N2O, and its molecular weight is 240.3 g/mol.
A: While the provided abstracts do not include specific spectroscopic data, several studies mention the use of techniques like 1H NMR, 13C NMR, and IR spectroscopy to characterize this compound and its analogues. [, , , , , ]
ANone: The provided research focuses primarily on the pharmacological aspects of this compound. Information on its material compatibility and stability under various conditions is limited within these studies.
ANone: this compound is primarily investigated for its anticonvulsant properties. Based on the available data, it is not recognized as a catalyst and lacks information regarding catalytic applications.
A: Yes, molecular docking studies have been conducted to investigate the interaction of this compound and its analogues with the voltage-gated sodium channel. [, ] These studies aim to elucidate the binding mode and potential interactions with specific amino acid residues within the channel.
A: Several studies have explored the SAR of this compound by synthesizing and evaluating analogues with modifications to the core structure. [, , , , , , , ]
- N-substitution: Replacing the 2,6-dimethylphenyl group with other substituents can significantly impact activity. For instance, the 2-ethylphenyl analogue displayed higher efficacy and a wider protective index after oral administration compared to this compound. []
- 4-Amino group: Modification or replacement of the 4-amino group often leads to decreased anticonvulsant potency. [, ]
- Introduction of a second amino group: Adding a second amino group to the phenyl ring can influence activity. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide showed similar potency to this compound after intraperitoneal administration but exhibited enhanced activity upon oral administration. []
A: this compound is susceptible to rapid metabolic N-acetylation in vivo, which significantly reduces its half-life and duration of action. [, , ]
A: While the provided abstracts do not provide specific details on formulation strategies for this compound, research on analogues like DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide) aimed to overcome the rapid N-acetylation by using a prodrug approach. []
ANone: The provided research primarily focuses on the preclinical development and characterization of this compound. As a result, information regarding specific SHE regulations and compliance is not covered in these studies.
A: Studies in rats indicate that this compound is well-absorbed following oral administration, with approximately 94% of the administered dose absorbed from the gastrointestinal tract. [] Following absorption, it is distributed to various tissues, with the highest concentrations observed in the liver.
A: The major metabolic pathway of this compound involves N-acetylation followed by hydroxylation. [, ] These metabolites are primarily excreted in the urine and bile.
A: Research in rats showed a strong correlation between this compound plasma concentrations, brain concentrations, and the administered dose. [] This suggests a direct relationship between drug exposure and its pharmacological effects.
A: this compound has been investigated in vitro using cortical slice preparations, where it demonstrated a phenytoin-like anticonvulsant profile. []
A: The anticonvulsant activity of this compound has been extensively studied in various animal models, including: * Maximal Electroshock Seizure (MES) test in mice and rats [, , , , , , , , , , , , , , ] * Subcutaneous pentylenetetrazol (scPTZ)-induced seizure model in mice and rats [, , , , ] * Bicuculline- and 3-mercaptopropionic acid-induced seizure models in mice []
A: While some publications mention that this compound was under development for human clinical trials, [] further information on the status or outcome of these trials is not available within the provided abstracts.
ANone: The provided research focuses primarily on the pharmacological characterization of this compound. Information on potential resistance mechanisms or cross-resistance with other anticonvulsants is limited within these studies.
A: Preclinical studies in rats and rabbits have investigated the toxicological profile of this compound. [, ] While generally well-tolerated at lower doses, higher doses were associated with maternal toxicity in both species. In rabbits, some evidence of teratogenicity was observed at the highest dose tested.
ANone: The provided abstracts mainly focus on the pharmacological properties of this compound. Specific information on drug delivery strategies or targeting approaches is limited.
ANone: The provided research does not contain information on biomarkers or diagnostics related to this compound therapy.
A: Researchers have utilized high-performance liquid chromatography (HPLC) coupled with UV detection for the quantification of this compound and its metabolites in biological samples, such as serum and urine. [, , ]
ANone: The provided research focuses on the pharmaceutical aspects of this compound, and information regarding its environmental impact and degradation is not covered in these studies.
A: While not extensively discussed, one study mentions the use of a ternary solvent system (water:acetonitrile:acetic acid) for the chromatographic separation of this compound, suggesting some insights into its solubility characteristics. []
ANone: The research primarily focuses on the preclinical aspects of this compound. Details regarding quality control and assurance measures during development, manufacturing, and distribution are not addressed.
ANone: The provided research does not contain information regarding the immunogenicity or immunological responses associated with this compound.
ANone: The provided research does not include information on this compound's interactions with drug transporters.
A: While not directly addressed, the research highlights the role of N-acetylation as a key metabolic pathway for this compound. [, , ] This suggests the involvement of N-acetyltransferases (NATs) in its metabolism, although specific information on enzyme induction or inhibition is limited. Studies with the prodrug DEGA revealed that the acylamidase inhibitor bis-(p-nitrophenyl) phosphate (BNPP) could modulate its metabolism. []
ANone: The provided research focuses on the pharmacological aspects of this compound. Detailed information regarding its biocompatibility and biodegradability is not available within these studies.
A: this compound is often compared to phenytoin in terms of its anticonvulsant profile, particularly its efficacy in the MES test and its lack of activity in other seizure models. [, , , , ] Other established antiepileptic drugs, such as carbamazepine, valproate, and ethosuximide, were also included in comparative studies. [, , , , , ]
ANone: The provided research pertains to the pharmacological properties of this compound, and information regarding its recycling or waste management is not included in these studies.
ANone: The provided abstracts do not offer specific details on the research infrastructure or resources employed in the studies.
A: Based on the publication dates of the provided research articles, this compound's investigation as a potential anticonvulsant appears to have gained traction in the late 1980s and early 1990s. [, , ]
A: The use of computational methods like molecular docking highlights the integration of computational chemistry and drug design principles in this compound research. [, ] Furthermore, the investigation of its interactions with other drugs, like fluoxetine, indicates a cross-disciplinary approach involving pharmacology and potentially neuropharmacology. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

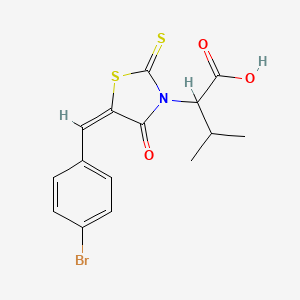
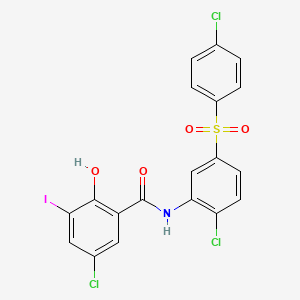
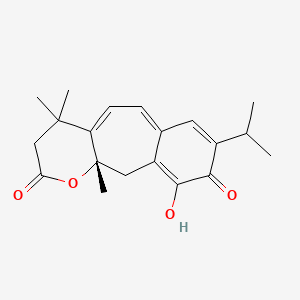
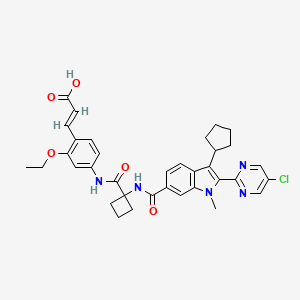

![N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide](/img/structure/B1666956.png)


